Boc-6-Aminohexanoic Acid vs. C4/C5 Analogues: Divergent Neutrophil Antagonist Activity via Spacer Length Tuning
In a direct comparative study of chemotactic peptide analogues, the Boc-protected tripeptide incorporating a 6-aminohexanoic acid (n=5) central spacer exhibited a distinct biological profile compared to its C4 (n=3) and C5 (n=4) counterparts [1]. Specifically, while the C4 (Boc-Met-γ-Abu-Phe-OMe) and C5 (Boc-Met-δ-Ava-Phe-OMe) analogues acted as selective antagonists of superoxide anion production in human neutrophils, the C6 analogue (Boc-Met-ε-Aca-Phe-OMe) showed negligible antagonist activity in the same assay [1]. This demonstrates that the 6-carbon spacer, while structurally similar, abolishes a key functional property (antagonism) observed with the shorter linkers, highlighting the non-interchangeability of these spacer lengths for specific biological outcomes [1].
| Evidence Dimension | Antagonist activity on fMLF-induced superoxide anion production |
|---|---|
| Target Compound Data | Negligible antagonist activity up to 10^-5 M |
| Comparator Or Baseline | Boc-Met-δ-Ava-Phe-OMe (C5 spacer) and Boc-Met-γ-Abu-Phe-OMe (C4 spacer) |
| Quantified Difference | C4 and C5 analogues: Good and selective antagonist activity (IC50 ~5 x 10^-7 M range). C6 analogue: Inactive. |
| Conditions | Human neutrophils stimulated with 10^-7 M fMLF; superoxide anion production measured by cytochrome c reduction |
Why This Matters
This data proves that the 6-carbon spacer confers a unique functional signature that is not simply an extension of shorter homologues, making Boc-6-aminohexanoic acid a critical reagent when a specific 'inert' or longer spacer is required, as opposed to an active antagonist spacer.
- [1] Pagani Zecchini G, Nalli M, Mollica A, Lucente G, Paglialunga Paradisi M, Spisani S. Synthesis and activity on human neutrophil functions of fMLF-OMe analogs containing alkyl spacers at the central position. Farmaco. 2001 Nov;56(11):851-8. doi: 10.1016/s0014-827x(01)01140-5. PMID: 11765037. View Source
